22-Dehydro 25-Hydroxy Cholesterol
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Overview
Description
22-Dehydro 25-Hydroxy Cholesterol is a derivative of cholesterol, specifically an oxysterol. Oxysterols are oxygenated derivatives of cholesterol that play significant roles in various biological processes, including cholesterol metabolism, immune response, and cellular signaling . This compound is particularly interesting due to its involvement in multiple physiological and pathological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 22-Dehydro 25-Hydroxy Cholesterol typically involves the oxidation of cholesterol or its derivatives. One common method includes the use of microbial transformation, where phytosterols are used as raw materials . Another method involves the use of specific reagents such as trifluoroacetone peroxide or chromium trioxide/acetic anhydride to oxidize cholesterol .
Industrial Production Methods: Industrial production of this compound often relies on large-scale microbial transformation processes. These processes are optimized for high yield and purity, ensuring that the compound meets the necessary standards for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 22-Dehydro 25-Hydroxy Cholesterol undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes such as cholesterol 25-hydroxylase, leading to the formation of other oxysterols.
Reduction: Involves the conversion of the compound back to its parent cholesterol under specific conditions.
Substitution: Reactions where functional groups are replaced by others, often used in synthetic chemistry to create derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Trifluoroacetone peroxide, chromium trioxide/acetic anhydride.
Reducing Agents: Various hydrogen donors under catalytic conditions.
Solvents: Organic solvents like dichloromethane and ethanol are commonly used in these reactions.
Major Products Formed:
7α,25-Dihydroxycholesterol: Formed through further oxidation.
Cholesterol Derivatives: Various derivatives formed through substitution reactions.
Scientific Research Applications
22-Dehydro 25-Hydroxy Cholesterol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 22-Dehydro 25-Hydroxy Cholesterol involves its interaction with various molecular targets:
Transcriptional Factors: Such as liver X receptors (LXRs) and sterol regulatory element-binding proteins (SREBPs), which regulate cholesterol homeostasis.
G Protein-Coupled Receptors: Such as GPR183, involved in immune response.
Ion Channels: Including NMDA receptors, which play a role in neuronal signaling.
These interactions lead to the modulation of cholesterol synthesis, transport, and storage, as well as influencing inflammatory responses and cellular signaling pathways .
Comparison with Similar Compounds
25-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism and immune response.
7-Dehydrocholesterol: A precursor to vitamin D3, involved in similar metabolic pathways.
22-Dehydro 25-Hydroxy Cholesterol 3-Acetate: A derivative with similar biological activities.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for research in various fields .
Properties
Molecular Formula |
C27H44O2 |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h6-8,18,20-24,28-29H,9-17H2,1-5H3/b7-6+/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1 |
InChI Key |
RXNXZBKSKJZKNN-LNKGLPRASA-N |
Isomeric SMILES |
C[C@H](/C=C/CC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C=CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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